molecular formula C5H8O4 B1234538 (S)-(-)-Methylsuccinic acid CAS No. 2174-58-5

(S)-(-)-Methylsuccinic acid

Cat. No.: B1234538
CAS No.: 2174-58-5
M. Wt: 132.11 g/mol
InChI Key: WXUAQHNMJWJLTG-VKHMYHEASA-N
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Description

(S)-(-)-Methylsuccinic acid is a chiral dicarboxylic acid with the molecular formula C5H8O4. It is an enantiomer of methylsuccinic acid, specifically the (S)-(-) form, which means it has a specific three-dimensional arrangement that distinguishes it from its ®-(+)-enantiomer. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(-)-Methylsuccinic acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of itaconic acid using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. Another method involves the microbial fermentation of specific substrates using genetically engineered microorganisms that produce the desired enantiomer.

Industrial Production Methods: Industrial production of this compound often relies on biotechnological processes due to their efficiency and sustainability. Microbial fermentation using engineered strains of bacteria or yeast can produce high yields of the compound. These processes typically involve the fermentation of renewable resources, making them environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-Methylsuccinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where one of its carboxyl groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-(-)-Methylsuccinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a substrate in enzymatic studies to understand metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of biodegradable polymers and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-(-)-Methylsuccinic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain metabolic pathways, depending on its concentration and the presence of other compounds. The molecular targets include enzymes involved in the citric acid cycle and other metabolic processes. The pathways affected by this compound are crucial for energy production and cellular metabolism.

Comparison with Similar Compounds

    Succinic Acid: A non-chiral dicarboxylic acid with similar chemical properties but lacks the specific three-dimensional arrangement of (S)-(-)-Methylsuccinic acid.

    Methylmalonic Acid: Another dicarboxylic acid with a similar structure but different functional groups.

    Itaconic Acid: A precursor in the synthesis of this compound with different reactivity.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific biological activity and reactivity. Its enantiomeric purity makes it valuable in asymmetric synthesis and pharmaceutical applications, where the specific three-dimensional arrangement is crucial for the desired biological effect.

Properties

IUPAC Name

(2S)-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUAQHNMJWJLTG-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331129
Record name (2S)-2-methylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methylsuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

516.5 mg/mL
Record name Methylsuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2174-58-5
Record name (2S)-2-methylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-Methylsuccinic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methylsuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

117.5 °C
Record name Methylsuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Commercially available dimethyl methylsuccinate (1.57 g, 9.8 mmol) was dissolved in a 3:1 mixed solvent of tetrahydrofuran and water, and lithium hydroxide (4 g, 98 mmol) was added and stirred for 2 days at 40° C. under reflux. After completion of the reaction was confirmed by TLC, the residue was distilled under reduced pressure to afford the title compound.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 10 ml of methanol were added 1.301 g (10 m-mol) of itaconic acid, 1.4 ml (10 m-mol) of triethylamine and 8.8 mg (0.01 m-mol) of rhodium cyclooctadiene BCPM complex perchlorate ([Rh(COD)BCPM]+ClO4-). The mixture was stirred in hydrogen atmosphere at 1 atm. for 20 hours at 20° C. and the reaction mixture was concentrated under reduced pressure. To the residue was added 20 ml of an aqueous solution of 1N-NaOH and the mixture was filtered to remove insoluble matter. The filtrate was made acidic with 6N-HCl and extracted with ether. From the ethereal extract, 2-methylsuccinic acid was obtained quantitatively by distilling off the solvent. It was confirmed that the itaconic acid had been converted by 100% in view of a result of 1H-NMR. [α]D22 =-15.51° (c=2.00, EtOH)(optical yield: 91.9%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.301 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
rhodium cyclooctadiene
Quantity
8.8 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91.9%

Synthesis routes and methods III

Procedure details

In a 20 ml-volume Schlenk's tube were charged 65.0 mg (0.5 mmole) of itaconic acid and 14.91 mg (0.01 mmole) of [RuH((-)-BINAP)2 ]PF6, and 2.5 ml of tetrahydrofuran (THF) and 2.5 ml (32.7 mmole) of isopropyl alcohol were added thereto. The mixture was heated at reflux in an oil bath at 85° C. for 24 hours. The solvent was removed by distillation under reduced pressure. The residue was dissolved in 20 ml of a 1M sodium hydroxide aqueous solution and washed three times with each 10 ml portions of chloroform. The aqueous layer was adjusted to a pH of 1 with concentrated hydrochloric acid and then extracted three times with each 10 ml portions of diethyl ether. The combined ether layer was dried over magnesium sulfate, and the solvent was removed to give 47 to 60 mg of methylsuccinic acid as a white solid.
Quantity
65 mg
Type
reactant
Reaction Step One
[Compound]
Name
[RuH((-)-BINAP)2 ]PF6
Quantity
14.91 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 500 ml steel autoclave was loaded in a glove box (O2 -content less than 1 ppm) with 2.6 g (20 mmol) of itaconic acid, 150 ml of toluene, 50 ml of methanol, 2.02 g (20 mmol) of triethylamine, 36.0 mg (0.0886 mmol) of [Rh(COD)2 ]BF4, 49 mg (0.0886 mmol) of BPPM and 31.5 mg (0.0886 mmol) of tetrabutylammonium trifluoroacetate. the hydrogenation was carried out at a constant pressure of 6 bar of H2, at 30° C. and with intensive stirring. After a total hydrogenation time of 3 hours the reaction solution was evaporated and the residue was dissolved in 40 ml of 2N sodium hydroxide solution. The aqueous phase was washed with toluene, adjusted to pH 2 with conc. hydrochloric acid, saturated with NaCl and extracted with 3×100 ml of ether. The combined ether phases were dried over Na2SO4 and evaporated. There were obtained 2.4 g (92.3%) of methylsuccinic acid as white crystals. M.p. 111°-112° C. [α]D20 =-16.2° (c=5, EtOH). Optical purity 95.4%.
[Compound]
Name
steel
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
2.02 g
Type
reactant
Reaction Step Five
[Compound]
Name
[Rh(COD)2 ]BF4
Quantity
36 mg
Type
reactant
Reaction Step Six
Name
Quantity
49 mg
Type
catalyst
Reaction Step Seven
Quantity
31.5 mg
Type
catalyst
Reaction Step Eight
Quantity
50 mL
Type
solvent
Reaction Step Nine
Yield
92.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-Methylsuccinic acid
Reactant of Route 2
(S)-(-)-Methylsuccinic acid
Reactant of Route 3
(S)-(-)-Methylsuccinic acid
Reactant of Route 4
(S)-(-)-Methylsuccinic acid
Reactant of Route 5
Reactant of Route 5
(S)-(-)-Methylsuccinic acid
Reactant of Route 6
Reactant of Route 6
(S)-(-)-Methylsuccinic acid

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